Butanoic acid, 4-(methylphenylamino)-
Overview
Description
“Butanoic acid, 4-(methylphenylamino)-” is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 . It is used in various applications, including as a photosensitizer that has been conjugated to methylene blue .
Synthesis Analysis
The synthesis of “Butanoic acid, 4-(methylphenylamino)-” involves a solvent and catalyst-free method for the synthesis of N-substituted derivatives of β-aminobutyric acid by direct aza-Michael addition of amines to crotonic acid . This method involves simple mixing or grinding the reactants at room temperature .Molecular Structure Analysis
The molecular structure of “Butanoic acid, 4-(methylphenylamino)-” consists of a butanoic acid molecule attached to a methylphenylamino group . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
“Butanoic acid, 4-(methylphenylamino)-” can undergo various chemical reactions. For instance, butanoic acid reacts with sodium hydroxide to form the sodium salt of butanoic acid and carbon dioxide and water . When treated with water, it forms acetic acid and ether .Physical And Chemical Properties Analysis
“Butanoic acid, 4-(methylphenylamino)-” has a boiling point of 147-150 °C (Press: 0.2 Torr), a density of 1.126±0.06 g/cm3 (Predicted), and a pKa of 4.32±0.10 (Predicted) .Scientific Research Applications
Synthesis and Green Chemistry Applications
- Pharmaceutical Synthesis : 4-(Methyl(phenyl)amino)butanoic acid derivatives serve as versatile starting materials for synthesizing various heterocyclic systems with biological importance. These derivatives find applications in drug development and bioactive molecule synthesis .
Neuroprotective Properties
Overview: 4-Phenylbutyric acid (4-PBA), a derivative of 4-(methyl(phenyl)amino)butanoic acid, exhibits neuroprotective effects. Here’s what you need to know:
- Inhibition of HDACs : 4-PBA also inhibits histone deacetylases (HDACs), contributing to its neuroprotective properties .
- Neurodegenerative Diseases : Due to its ability to mitigate protein aggregation and protect neurons, 4-PBA and its derivatives could be viable therapeutic agents for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Blood Pressure Regulation
Overview: 4-(Methyl(phenyl)amino)butanoic acid derivatives have been studied for their effects on blood pressure. Notably:
Safety and Hazards
properties
IUPAC Name |
4-(N-methylanilino)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFFPYGZQUFNIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457256 | |
Record name | Butanoic acid, 4-(methylphenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26488-79-9 | |
Record name | Butanoic acid, 4-(methylphenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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